molecular formula C12H15ClN4O B12502871 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

Cat. No.: B12502871
M. Wt: 266.73 g/mol
InChI Key: PAKLFRAMKFWUGA-UHFFFAOYSA-N
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Description

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile oxide with a hydrazine derivative can yield the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid, often catalyzed by zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of microreactors can also be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethyl group can yield aldehydes or acids, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxadiazole ring may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is unique due to its combination of a pyridine ring with an oxadiazole ring and a chloromethyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

InChI

InChI=1S/C12H15ClN4O/c1-3-17(4-2)10-6-5-9(8-14-10)12-15-11(7-13)18-16-12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

PAKLFRAMKFWUGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CCl

Origin of Product

United States

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